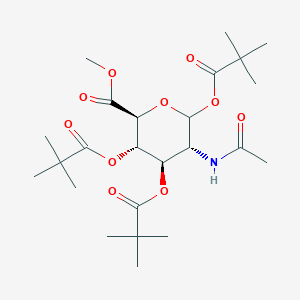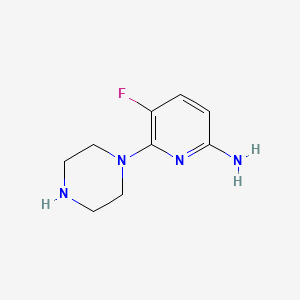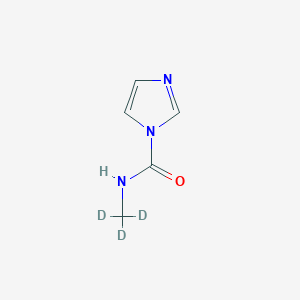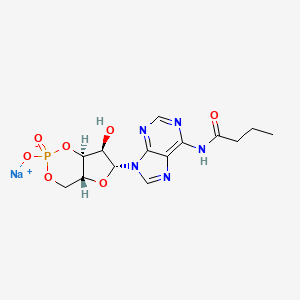
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate is a complex carbohydrate derivative with the molecular formula C24H39NO10 and a molecular weight of 501.57 g/mol. This compound is a key intermediate in the synthesis of N-acetyl-D-glucosaminuronic acid-based sialylmimetics, which are potential sialidase inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The process typically starts with the acetylation of D-glucosamine, followed by the selective protection of hydroxyl groups using pivaloyl chloride in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) and trimethylsilyl iodide (Me3SI) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme inhibition.
Industry: It is utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate involves its role as a sialylmimetic. It mimics the structure of sialic acids and inhibits sialidase enzymes, which are involved in the cleavage of sialic acid residues from glycoproteins and glycolipids. This inhibition can affect various biological processes, including cell signaling and pathogen-host interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1,3,4-Tri-O-acetyl-N-acetyl-D-glucosaminuronate
- Methyl 1,3,4-Tri-O-benzoyl-N-acetyl-D-glucosaminuronate
Uniqueness
Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate is unique due to its specific pivaloyl protection, which provides enhanced stability and resistance to hydrolysis compared to acetyl or benzoyl derivatives. This makes it particularly useful in synthetic applications where stability is crucial.
Propriétés
Formule moléculaire |
C24H39NO10 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
methyl (2S,3S,4R,5R)-5-acetamido-3,4,6-tris(2,2-dimethylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C24H39NO10/c1-12(26)25-13-14(33-19(28)22(2,3)4)15(34-20(29)23(5,6)7)16(17(27)31-11)32-18(13)35-21(30)24(8,9)10/h13-16,18H,1-11H3,(H,25,26)/t13-,14-,15+,16+,18?/m1/s1 |
Clé InChI |
VRHMRTNEHZBGQK-SNEBPLELSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C(C)(C)C)C(=O)OC)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC(=O)C(C)(C)C)C(=O)OC)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)

![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)


![[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B13837625.png)







